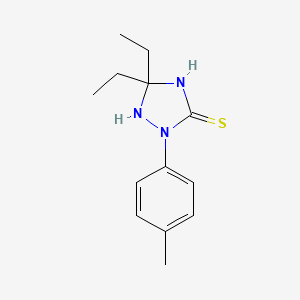

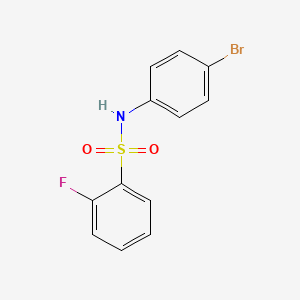

![molecular formula C18H19N3O2 B5599027 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide often involves multistep reactions, including condensation, cyclocondensation, and nucleophilic substitution reactions. For instance, the synthesis of similar benzimidazole derivatives has been achieved by reacting 2-aminobenzimidazole with dimethyl acetylenedicarboxylate to form methyl 1,2-dihydro-2-oxo-pyrimido[1,2-a]benzimidazole-4-carboxylate, which can undergo further reactions to achieve desired modifications (Troxler & Weber, 1974).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide, is characterized by the presence of a benzimidazole moiety fused with other functional groups which impact its chemical behavior and interactions. X-ray crystallography and NMR studies provide insights into the compound's structure, revealing planar configurations and specific atomic interactions that influence its chemical properties (Ha, 2012).

Chemical Reactions and Properties

Benzimidazole compounds participate in various chemical reactions, including hydrogen bonding, which plays a significant role in their chemical behavior and potential for forming supramolecular structures. The presence of electron-donating and electron-withdrawing groups in the structure of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide affects its reactivity and interaction with other molecules (Chkirate et al., 2019).

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Derivatives

- A study focused on the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting its structural determination through NMR techniques. This research contributes to the understanding of the structural properties of benzimidazole derivatives (Li Ying-jun, 2012).

- Another research effort synthesized and characterized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating their antimicrobial activity against several pathogens, underscoring the potential of these compounds in developing new antimicrobial agents (Salahuddin et al., 2017).

Antimicrobial and Antifungal Activity

- Benzimidazole derivatives have been evaluated for antimicrobial and antifungal activities, revealing some compounds with notable efficacy against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, indicating their potential in treating infectious diseases (Salahuddin et al., 2017).

Antihistaminic Agents

- Research into 2-(4-substituted-1-piperazinyl)benzimidazoles explored their potential as H1-antihistaminic agents, revealing compounds with significant in vivo potency, suggesting their utility in developing new treatments for allergic reactions (R. Iemura et al., 1986).

Antiallergic and 5-Lipoxygenase Inhibiting Action

- The synthesis of benzimidazole derivatives for antiallergic applications showed compounds that suppress histamine release, inhibit 5-lipoxygenase, and possess antioxidative action, highlighting their therapeutic potential in treating allergies (Hiroyuki Nakano et al., 1999).

Chemoselective Acetylation and Drug Synthesis

- A study on the chemoselective acetylation of 2-aminophenol using immobilized lipase demonstrated the synthesis process optimization for N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, showcasing the importance of enzyme-catalyzed reactions in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).

MRSA Inhibition

- The green synthesis of N-substituted benzimidazoles highlighted their promise as potent inhibitors against Methicillin-Resistant Staphylococcus aureus (MRSA), with certain derivatives exhibiting significantly more potent activity compared to standard drugs, emphasizing their potential in addressing antibiotic resistance (S. Chaudhari et al., 2020).

Anthelmintic Activity

- A series of N-[3-{(1H-benzo[d]imidazol-2-ylthio)methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide compounds were synthesized and demonstrated good anthelmintic activity against Pheretima posthumous, suggesting their potential in developing new anthelmintic drugs (P. S. Kumar & J. Sahoo, 2014).

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-13-6-2-5-9-16(13)23-12-18(22)19-11-10-17-20-14-7-3-4-8-15(14)21-17/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAOUIIDZHRJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)

![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)

![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)

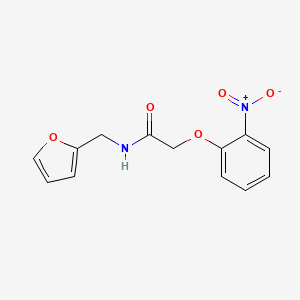

![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)

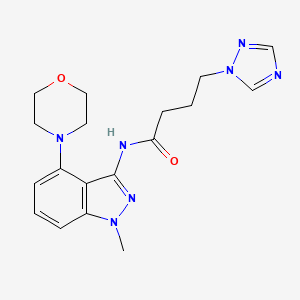

![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)

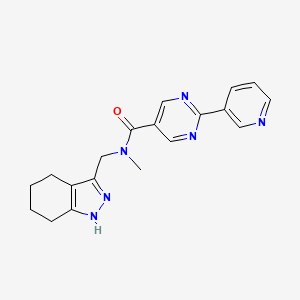

![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)

![N-cyclopropyl-3-{5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5599048.png)